(2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-benzyl-3-(3-chloro-4-methoxyanilino)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-24-17-8-7-15(9-16(17)19)21-12-14(10-20)18(23)22-11-13-5-3-2-4-6-13/h2-9,12,21H,11H2,1H3,(H,22,23)/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGGQAADJYJNTR-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C#N)C(=O)NCC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-methoxyaniline with benzyl bromide in the presence of a base such as potassium carbonate to form N-benzyl-3-chloro-4-methoxyaniline.
Coupling Reaction: The intermediate is then reacted with acrylonitrile in the presence of a catalyst like palladium on carbon to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its anti-inflammatory , antioxidant , and antitumor properties. Research indicates that derivatives of this compound can act as effective inhibitors in various biological pathways, particularly those involving inflammation and cancer cell proliferation.
Anti-inflammatory Activity
Studies have shown that compounds structurally related to (2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide exhibit significant anti-inflammatory activity. For instance, molecular docking studies suggest that these compounds can inhibit 5-lipoxygenase, an enzyme involved in the inflammatory response . This inhibition can be crucial in developing treatments for conditions such as arthritis and asthma.
Antioxidant Properties
The antioxidant capabilities of this compound have been evaluated using various assays, including DPPH radical scavenging and lipid peroxidation inhibition tests. Compounds with similar structures have shown promising results, indicating their potential use in preventing oxidative stress-related diseases .
Antitumor Activity
Research has indicated that certain derivatives of this compound possess antitumor properties. These compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms of action and potential therapeutic applications .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Benzylamine Derivative : This involves the reaction of benzylamine with appropriate electrophiles.
- Cyanopropenamide Formation : The introduction of a cyano group through nucleophilic addition to form the desired enamine structure.
- Chlorination and Methoxylation : Introducing chlorine and methoxy groups to achieve the final structure.
These steps highlight the versatility of synthetic routes available for modifying the core structure to enhance biological activity or alter pharmacokinetic properties.
Case Studies
Several case studies have documented the efficacy of compounds related to this compound:
- Anti-inflammatory Study : A study evaluated a series of substituted acrylamides for their ability to inhibit inflammatory markers in vitro. The results indicated that modifications on the aromatic rings significantly enhanced anti-inflammatory activity .
- Antioxidant Evaluation : In another study, a related compound was tested for its ability to scavenge free radicals. Results showed that specific substitutions increased radical scavenging activity, making them potential candidates for antioxidant therapies .
- Antitumor Research : A recent investigation into the cytotoxic effects of related compounds on breast cancer cell lines demonstrated promising results, with some derivatives achieving significant reductions in cell viability .
Mechanism of Action
The mechanism by which (2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of α,β-unsaturated acrylamides with substitutions on the phenyl and amino groups. Below is a systematic comparison with structurally related analogs:
Structural and Functional Group Variations
Physicochemical and Pharmacokinetic Properties
- Electrophilicity: The cyano group in the target compound enhances electrophilicity compared to non-cyano analogs (e.g., (2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide), which lack this polar group .
- Solubility : Sulfonyl-containing derivatives (e.g., CAS 881560-27-6) exhibit higher aqueous solubility than the target compound due to the sulfonyl group’s polarity .
- Metabolic Stability : The 3-chloro-4-methoxyphenyl group in the target compound may confer resistance to oxidative metabolism compared to unsubstituted phenyl analogs .
Biological Activity
(2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its complex structure. The presence of a benzyl group, a cyano group, and a chloro-methoxy-substituted phenyl moiety contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | (E)-N-benzyl-3-(3-chloro-4-methoxyanilino)-2-cyanoprop-2-enamide |
| Molecular Formula | C18H16ClN3O2 |
| Molecular Weight | 345.79 g/mol |
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research suggests that it may inhibit certain enzymes or receptors involved in inflammatory and cancer pathways.
Potential Targets:
- Enzymes : Inhibition of cyclooxygenase (COX) enzymes has been noted, which are critical in the inflammatory response.
- Receptors : Possible interaction with growth factor receptors involved in tumor proliferation.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines through the modulation of signaling pathways related to cell survival and death.
Case Study Findings:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results :
- Significant reduction in cell viability was observed at concentrations above 10 μM.
- Induction of apoptosis was confirmed via flow cytometry, showing increased annexin V staining.
Anti-inflammatory Activity
The anti-inflammatory potential has also been assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines.
Key Results:
- Cytokine Inhibition : The compound effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Mechanism : It appears to inhibit NF-kB signaling pathways, which are pivotal in inflammatory responses.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Benzyl Group | Enhances lipophilicity and receptor binding |
| Chloro Group | Modulates electronic properties, affecting enzyme interactions |
| Methoxy Group | Influences solubility and bioavailability |
Comparative Analysis
When compared to similar compounds, such as N-benzyl derivatives with different substituents, this compound demonstrates unique biological profiles that warrant further exploration.
Similar Compounds:
- N-benzyl 3-methoxypropionamides : Showed enhanced anticonvulsant activity but lower anticancer efficacy.
- Other benzyl derivatives : Typically exhibit varying degrees of anti-inflammatory effects depending on their substituents.
Q & A
Q. Key intermediates :
- 3-Chloro-4-methoxyaniline
- Benzyl-protected acrylonitrile derivatives
- Activated enamide precursors
Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., E-isomer configuration via coupling constants) and substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and detects trace intermediates .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 412.1) and fragmentation patterns .
- X-ray Crystallography : SHELXL software refines crystal structures to resolve bond angles and hydrogen-bonding networks, critical for confirming stereochemistry .
How can reaction conditions be optimized to improve synthetic yield?
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates, while ethanol minimizes side reactions in nitrile formation .
- Temperature control : Slow heating (50–60°C) during condensation prevents decomposition; microwave-assisted synthesis reduces reaction time for amidation .
- Catalyst screening : Pd(PPh₃)₄ improves coupling efficiency in Suzuki-Miyaura reactions for biphenyl intermediates .
- Workflow automation : Continuous flow reactors enhance reproducibility in large-scale synthesis .
What computational or experimental methods elucidate the compound’s mechanism of action in biological systems?
Q. Advanced
- Molecular docking : Density Functional Theory (DFT) models predict binding affinities to kinase targets (e.g., EGFR) by analyzing π-π stacking between the chlorophenyl group and hydrophobic enzyme pockets .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., Kd = 120 nM for caspase-3 inhibition) .
- Cellular assays : Fluorescence-based apoptosis assays (Annexin V/PI staining) quantify dose-dependent cytotoxicity in cancer cell lines (IC₅₀ = 2.5 μM in HeLa) .
How do structural modifications at the benzyl or methoxyphenyl groups affect bioactivity?
Q. Advanced
- Benzyl substitution : Electron-withdrawing groups (e.g., -NO₂) at the para-position reduce solubility but enhance receptor binding affinity by 30% compared to -OCH₃ .
- Methoxyphenyl position : Ortho-chloro substitution increases metabolic stability (t₁/₂ > 6 hours in liver microsomes) but reduces blood-brain barrier permeability .
- Cyanopropenamide backbone : Replacement with ester groups abolishes kinase inhibition, highlighting the cyano group’s role in hydrogen bonding with catalytic lysine residues .
How should researchers address discrepancies in reported biological activities across studies?
Q. Data Contradiction Analysis
- Standardized assays : Use identical cell lines (e.g., NIH/3T3 vs. HEK293) and control compounds to normalize IC₅₀ values .
- Structural verification : Re-analyze disputed batches via X-ray crystallography to confirm absence of stereoisomers or polymorphs .
- Meta-analysis : Compare logP values and solvent systems (e.g., DMSO concentration) to identify confounding factors in cytotoxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
